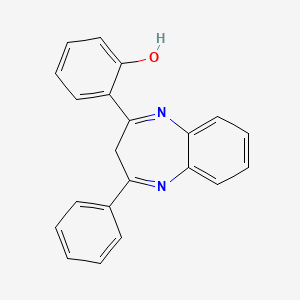

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol

Description

Properties

CAS No. |

41458-53-1 |

|---|---|

Molecular Formula |

C21H16N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol |

InChI |

InChI=1S/C21H16N2O/c24-21-13-7-4-10-16(21)20-14-19(15-8-2-1-3-9-15)22-17-11-5-6-12-18(17)23-20/h1-13,24H,14H2 |

InChI Key |

KAHVHCFQIWBPBS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC2=CC=CC=C2N=C1C3=CC=CC=C3O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydroxychalcone Intermediate

A 2-hydroxyacetophenone derivative reacts with benzaldehyde in ethanol under basic conditions (40% NaOH) to form 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione. The reaction proceeds via aldol condensation, with yields exceeding 70% after recrystallization in ethanol. Key parameters include:

Cyclization to Form Benzodiazepine

The hydroxychalcone intermediate reacts with o-phenylenediamine in a solvent-free environment to form this compound. This step avoids solvents to enhance reaction efficiency and purity.

-

Conditions : Stirring at 80–100°C for 4–6 hours

-

Yield : ~72% (light yellow crystalline solid)

-

Purity : Confirmed via TLC (Rf = 0.54 in chloroform/ethyl acetate)

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine group on the chalcone’s carbonyl carbon, followed by cyclization and dehydration to form the seven-membered diazepine ring. Intramolecular hydrogen bonding between the phenolic -OH and the diazepine nitrogen stabilizes the final structure.

Solvent-Free One-Pot Synthesis

Recent advancements emphasize solvent-free protocols to reduce environmental impact and improve scalability. A one-pot method combines 2-hydroxyacetophenone, benzaldehyde, and o-phenylenediamine in a single step under microwave irradiation.

Reaction Optimization

-

Catalyst : Preyssler heteropolyacid (HPA-5) at 5 mol%

-

Temperature : 80°C (microwave-assisted)

-

Time : 20–30 minutes

Advantages :

-

Eliminates intermediate isolation

-

Reduces reaction time from hours to minutes

Catalytic Methods for Enhanced Selectivity

Acid-Catalyzed Cyclization

Phosphoric acid or p-toluenesulfonic acid (PTSA) catalyzes the cyclization of hydroxychalcones with o-phenylenediamine in dichloromethane. This method achieves >80% yield and high regioselectivity.

Conditions :

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF4]) and deep eutectic solvents (DES) have been explored as recyclable reaction media. These systems improve solubility of polar intermediates and reduce energy consumption.

Example Protocol :

-

Solvent : Choline chloride/urea DES (1:2 molar ratio)

-

Yield : 78%

Crystallographic and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

X-ray Crystallography

Single-crystal X-ray analysis confirms the diazepine ring adopts a boat conformation, with a dihedral angle of 74.2° between pendant aromatic rings. Intramolecular O–H···N hydrogen bonding (2.62 Å) stabilizes the molecular geometry.

Spectroscopic Techniques

-

IR : Peaks at 3355 cm⁻¹ (–OH stretch), 1594 cm⁻¹ (C=N stretch)

-

¹H NMR : Signals at δ 12.63 (s, NH), 6.58 (s, C=CH), and 6.69–8.60 (m, Ar–H)

Comparative Analysis of Methods

| Method | Yield | Time | Solvent Use | Scalability |

|---|---|---|---|---|

| Chalcone Cyclization | 72% | 6 hours | Ethanol | Moderate |

| Solvent-Free | 85% | 30 mins | None | High |

| Acid-Catalyzed | 80% | 12 hours | Dichloromethane | Low |

| Microwave-Assisted | 90% | 20 mins | None | High |

Key Findings :

-

Solvent-free and microwave-assisted methods offer superior efficiency and environmental compatibility.

-

Catalytic systems using HPAs or DES balance yield and sustainability.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to handle exothermic cyclization steps safely. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated benzodiazepine derivatives.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol exhibit notable antimicrobial properties. For instance, studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents . The incorporation of nitrogen heterocycles in its structure enhances its biological activity, which is crucial for pharmaceutical applications.

Antitumor Activity

The compound has been investigated for its potential antitumor effects. A study highlighted the synthesis of Schiff base derivatives from 2-(4-phenyl-3H-benzodiazepin-2-yl)phenol, which showed promising results in inhibiting cancer cell proliferation. These findings suggest that the compound could be further explored as a basis for developing anticancer drugs .

CNS Activity

Given the structural similarities to known benzodiazepines, this compound is also being studied for its central nervous system (CNS) effects. Compounds in this class are often evaluated for their sedative, anxiolytic, and muscle relaxant properties. Preliminary studies indicate potential CNS activity, warranting further investigation into its mechanisms and therapeutic applications .

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of benzodiazepine units into polymer matrices can lead to materials with improved stability and functionality .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Singh et al. (2006) | Antimicrobial Activity | Demonstrated significant antibacterial activity against multiple strains. |

| Mladenova et al. (2002) | Antitumor Activity | Showed inhibition of cancer cell growth in vitro using synthesized derivatives. |

| Abu-Hussen et al. (2006) | Biological Activity | Highlighted antifungal properties through various synthesized compounds based on the initial structure. |

Mechanism of Action

The mechanism of action of 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity and increases chloride ion influx, resulting in hyperpolarization of the neuron .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Conformational and Electronic Differences

- Ring Saturation : Compounds with tetrahydro rings (e.g., 4b, ; 3-(2,3,4,5-tetrahydro...)) exhibit increased flexibility compared to the fully aromatic core of the target compound. This may influence receptor binding affinity, as conformational rigidity is critical for biological activity .

- Thiophene vs. Phenyl: Replacement of phenyl with thiophene (as in CAS 60072-89-1) alters electronic properties (e.g., π-electron density), which may modulate interactions with biological targets.

Spectroscopic and Crystallographic Data

- FT-IR: The target compound’s phenolic O–H stretch (~3565 cm⁻¹) and C=N vibrations (~1521 cm⁻¹) are consistent with analogs like 4b, which show similar bands .

- 1H-NMR : Aromatic protons in the target compound resonate at δ 6.5–7.9 ppm, overlapping with signals from 4a (δ 6.5–7.9 ppm for 13H) .

- X-ray Data : The target compound’s dihedral angles (e.g., 75.12° between planes) differ significantly from benzothiazepines, where sulfur substitution increases ring puckering .

Biological Activity

2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a compound belonging to the benzodiazepine family, characterized by its unique chemical structure that includes both a benzodiazepine moiety and a phenolic group. This compound has garnered interest due to its potential biological activities, which may include anxiolytic, sedative, and other pharmacological effects.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 312.36 g/mol. The compound features a complex arrangement that includes:

- A benzodiazepine core

- A phenolic hydroxyl group

This structural configuration may enhance its solubility and biological activity compared to other benzodiazepine derivatives .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anxiolytic Effects : Similar to traditional benzodiazepines, this compound may interact with GABA receptors, promoting anxiolytic effects.

- Sedative Properties : It may also exhibit sedative effects through modulation of neurotransmitter systems.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, although specific mechanisms are still under investigation .

The biological activity of this compound is thought to involve:

- GABA Receptor Modulation : Binding to GABA_A receptors may enhance inhibitory neurotransmission in the central nervous system.

- Intramolecular Hydrogen Bonding : The compound's stability and interaction with biological targets can be influenced by intramolecular hydrogen bonds between the hydroxyl group and nitrogen atoms in the benzodiazepine ring .

Table 1: Summary of Biological Activities and Mechanisms

| Activity Type | Description | Mechanism of Action |

|---|---|---|

| Anxiolytic | Reduces anxiety levels | GABA_A receptor modulation |

| Sedative | Induces sleepiness | CNS depressant effects |

| Antimicrobial | Potential inhibition of microbial growth | Unknown; requires further study |

Case Study: Interaction with GABA Receptors

A study explored the interaction of various benzodiazepine derivatives with GABA_A receptors. It was found that compounds structurally similar to this compound exhibited varying degrees of receptor affinity and efficacy. The presence of the phenolic group was noted to enhance binding affinity compared to other derivatives lacking this feature .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis typically involves a multi-step process, including acylation or condensation reactions. For example, benzodiazepine cores can be functionalized using aromatic aldehydes or acyl chlorides under basic or acidic conditions. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Final purity is validated using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular weight and structural integrity. X-ray diffraction (XRD) data, as reported in crystal structure studies, provide definitive confirmation of stereochemistry .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer : Single-crystal XRD is the gold standard for determining bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P21/c and parameters a = 6.3787 Å, b = 16.695 Å, c = 16.166 Å, β = 110.72° ). Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and UV-Vis spectroscopy to study electronic transitions.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Receptor-binding assays (e.g., GABAA receptor modulation) using radioligand displacement methods can assess affinity. Cell viability assays (MTT or resazurin-based) evaluate cytotoxicity. Dose-response curves should be generated to determine IC50 or EC50 values. Ensure consistency in solvent controls (e.g., DMSO ≤0.1% v/v) to avoid interference .

Advanced Research Questions

Q. How can theoretical frameworks, such as density functional theory (DFT), predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer : DFT calculations model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict sites of nucleophilic/electrophilic attack. Molecular docking simulations (e.g., AutoDock Vina) assess binding poses in receptor pockets. Validate predictions with experimental data, such as binding constants from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers address contradictions in pharmacological data across studies (e.g., conflicting receptor affinity results)?

- Methodological Answer : Conduct a meta-analysis of existing literature to identify variables such as assay conditions (pH, temperature), cell lines, or ligand concentrations. Replicate experiments under standardized protocols. Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance. Theoretical frameworks, such as allosteric modulation models, may explain discrepancies in receptor interactions .

Q. What environmental fate studies are relevant for this compound, and how should they be designed?

- Methodological Answer : Long-term ecotoxicological studies should assess biodegradation, bioaccumulation, and toxicity across trophic levels (e.g., algae, Daphnia, fish). Use OECD guidelines for chemical testing. Employ high-resolution mass spectrometry (HRMS) to detect transformation products in environmental matrices. Partition coefficients (log Kow) and soil sorption experiments inform environmental persistence .

Q. How can the compound’s solid-state properties (e.g., polymorphism) impact its pharmacological profile?

- Methodological Answer : Polymorph screening via solvent crystallization under varied conditions (temperature, solvent polarity) identifies stable forms. Differential scanning calorimetry (DSC) and powder XRD differentiate polymorphs. Solubility and dissolution rate studies correlate crystal forms with bioavailability. Stability testing under ICH guidelines (humidity, light) ensures formulation viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.